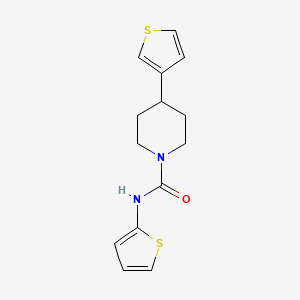
N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H16N2OS2 and its molecular weight is 292.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Piperazine Derivatives for Therapeutic Use Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs, presenting a wide array of therapeutic uses across various medical fields. Modifications to the piperazine nucleus significantly affect the medicinal potential of resultant molecules. Such derivatives have demonstrated notable efficacy as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of piperazine-based molecules in drug discovery underscores their broad pharmacological potential and the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Applications in Synthesis of N-heterocycles via Sulfinimines Chiral sulfinamides, with tert-butanesulfinamide being a gold standard, have been instrumental in the stereoselective synthesis of amines and their derivatives. The review provides an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis via sulfinimines, highlighting its role in generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are foundational in the structural motif of many natural products and therapeutically applicable compounds (Philip et al., 2020).
Thiophene Analogues and Carcinogenicity Evaluation The review discusses the synthesis and evaluation of thiophene analogues of known carcinogens, emphasizing the potential carcinogenicity and the importance of evaluating such compounds in vitro and in vivo. This research contributes to understanding the chemical and biological behavior of thiophene derivatives and their implications for carcinogenicity, thereby informing safer drug design and evaluation practices (Ashby et al., 1978).
Phytochemistry, Insecticidal Activity, and Mode of Action of Piper Species This review focuses on the secondary plant compounds of the Piper genus, notably the piperamides, which possess significant insecticidal activity. Piper extracts, particularly from species like P. nigrum, P. guineense, and P. tuberculatum, have shown efficacy against various pests, highlighting their potential as biopesticide materials for controlling insect outbreaks. The insights provided offer a foundation for further exploration of Piper species as natural sources for developing effective insect control strategies (Scott et al., 2007).
Functional Chemical Groups in CNS Acting Drugs Synthesis The review identifies functional chemical groups with potential CNS activity, emphasizing heterocycles containing nitrogen, sulfur, and oxygen. These compounds, including thiophenes and piperidines, have shown a range of CNS effects from depression to euphoria, indicating their significance in developing novel CNS-acting drugs. This research underscores the importance of exploring these chemical groups for synthesizing compounds with therapeutic CNS activity (Saganuwan, 2017).
特性
IUPAC Name |
N-thiophen-2-yl-4-thiophen-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-14(15-13-2-1-8-19-13)16-6-3-11(4-7-16)12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRUWLHTXBTKLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2387874.png)
![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387875.png)

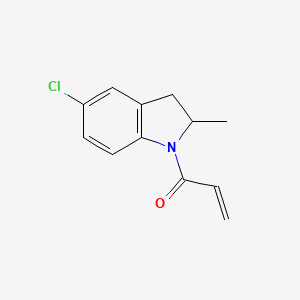
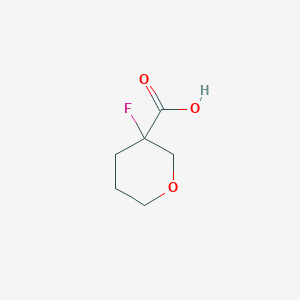
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2387882.png)
![Spiro[3.4]octane-7-carboxylic acid](/img/structure/B2387884.png)
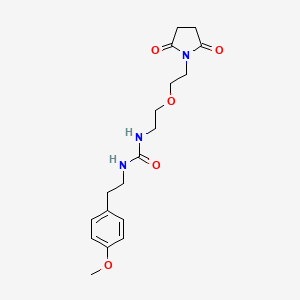
![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2387887.png)
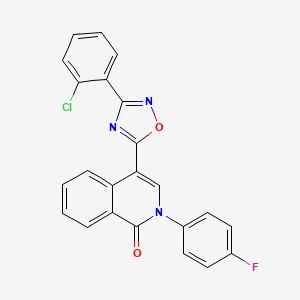
![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)
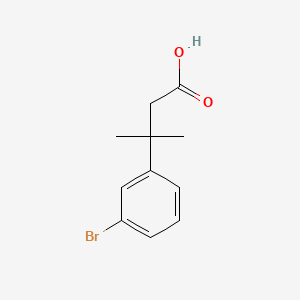
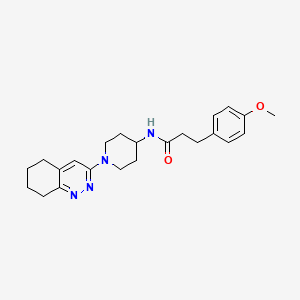
![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)
